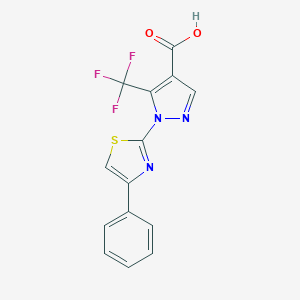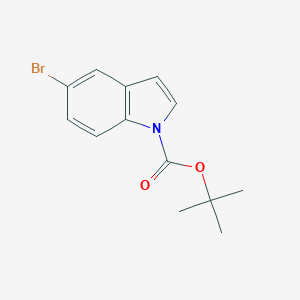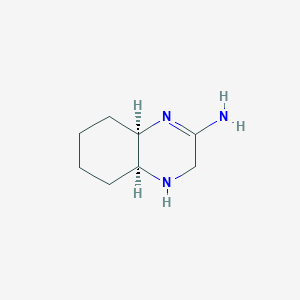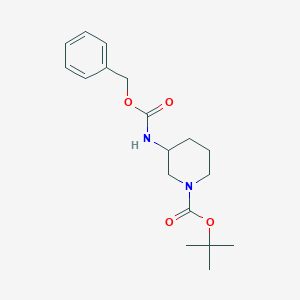
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester
描述
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester, also known as Boc-piperidine, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development.
作用机制
The mechanism of action of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne involves its ability to bind to specific target molecules and inhibit their activity. For example, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been shown to bind to the active site of proteases and prevent the cleavage of peptide bonds. It can also inhibit the activity of kinases by binding to their ATP binding site and preventing the transfer of phosphate groups.
生化和生理效应
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been shown to have a range of biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the replication of viruses, and reduce inflammation. 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is its versatility in terms of its potential applications. It can be used to inhibit a wide range of enzymes and receptors, making it a valuable tool in drug discovery and development. However, one of the limitations of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is its potential toxicity, which can limit its use in certain experiments.
未来方向
There are several future directions for the study of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne. One area of research could focus on the development of more selective inhibitors that target specific enzymes and receptors. Another area of research could focus on the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne could be further investigated for its potential applications in the treatment of various diseases, including cancer, viral infections, and neurodegenerative diseases.
Conclusion:
In conclusion, 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne is a versatile chemical compound that has potential applications in drug discovery and development. Its ability to inhibit a wide range of enzymes and receptors makes it a valuable tool in scientific research. Although there are limitations to its use, the future directions for the study of 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne are promising and could lead to the development of new treatments for various diseases.
科学研究应用
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory activity against various enzymes and receptors, including proteases, kinases, and G protein-coupled receptors. 3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl esterne has also been investigated for its antiviral, anticancer, and anti-inflammatory properties.
属性
CAS 编号 |
183207-70-7 |
|---|---|
产品名称 |
3-Benzyloxycarbonylamino-piperidine-1-carboxylic acid tert-butyl ester |
分子式 |
C18H26N2O4 |
分子量 |
334.4 g/mol |
IUPAC 名称 |
tert-butyl 3-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(22)20-11-7-10-15(12-20)19-16(21)23-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,19,21) |
InChI 键 |
DPJNXCVNNCIYKQ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
规范 SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)OCC2=CC=CC=C2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Bromopyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B60328.png)
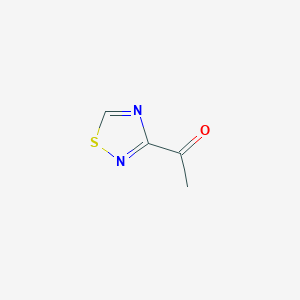
![7H-Isoxazolo[5,4-b]azepin-7-one,4,5,6,8-tetrahydro-3-methyl-(9CI)](/img/structure/B60331.png)




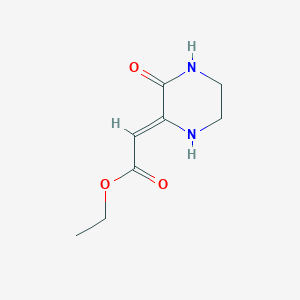
![3-[(3-Hydroxypropyl)disulfanyl]-1-propanol](/img/structure/B60346.png)
![3-methyl-4,5-dihydroisoxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B60347.png)
![(1R,2S,3S,6R,7S)-tricyclo[5.2.1.02,6]dec-8-en-3-amine](/img/structure/B60348.png)
